molecular formula C11H15Cl2O2PS2 B565052 Prothiofos-13C6 CAS No. 1246818-20-1

Prothiofos-13C6

Cat. No.: B565052
CAS No.: 1246818-20-1
M. Wt: 351.187
InChI Key: FITIWKDOCAUBQD-DQBWMHBMSA-N
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Description

Prothiofos-13C6 is a carbon-13 labeled stable isotope of the organophosphate insecticide Prothiofos. This compound is designed for use as an internal standard in analytical research, enabling highly accurate quantification and reliable tracing of the parent compound and its metabolites in complex biological and environmental samples. The primary research value of this compound lies in facilitating advanced metabolic and environmental fate studies. Researchers utilize this labeled standard to elucidate the metabolic pathways of prothiofos, which in mammals primarily involves cytochrome P450-mediated oxidation that converts the P=S bond to a P=O bond, followed by hydrolysis and subsequent conjugation reactions . This detailed understanding of biotransformation is critical for toxicological assessments. The mode of action for the parent compound, prothiofos, is the inhibition of the enzyme acetylcholinesterase (AChE) . The labeled analog, this compound, allows scientists to precisely investigate the kinetics and dynamics of this inhibition and its downstream neurotoxic effects. Its application is essential in residue analysis for agricultural products and in monitoring environmental persistence, supporting the development of sensitive methods that meet stringent regulatory standards .

Properties

IUPAC Name

(2,4-dichloro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)oxy-ethoxy-propylsulfanyl-sulfanylidene-λ5-phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15Cl2O2PS2/c1-3-7-18-16(17,14-4-2)15-11-6-5-9(12)8-10(11)13/h5-6,8H,3-4,7H2,1-2H3/i5+1,6+1,8+1,9+1,10+1,11+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FITIWKDOCAUBQD-DQBWMHBMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSP(=S)(OCC)OC1=C(C=C(C=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCSP(=S)(OCC)O[13C]1=[13C]([13CH]=[13C]([13CH]=[13CH]1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15Cl2O2PS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Prothiofos-13C6 involves the incorporation of carbon-13 isotopes into the molecular structure of prothiofos. This process typically requires specialized equipment and conditions to ensure the accurate placement of the isotopes. The synthetic route generally involves the reaction of labeled precursors with appropriate reagents under controlled conditions to yield the desired labeled compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced techniques to ensure the consistency and quality of the final product. The production is carried out in specialized facilities equipped to handle isotopic labeling and ensure the safety and efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

Prothiofos-13C6 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert this compound to its corresponding thiol derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the phosphorus atom, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles like thiols, amines, and alcohols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted phosphorodithioates .

Scientific Research Applications

Environmental Monitoring

Prothiofos-13C6 is instrumental in environmental monitoring, particularly for assessing pesticide residues in soil and water. The isotopic labeling allows for enhanced detection and quantification using advanced analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). These methods benefit from the unique mass signature of the labeled compound, improving sensitivity and specificity in complex environmental matrices.

Toxicological Studies

In toxicology, this compound serves as a valuable tool for studying the metabolic pathways of organophosphate insecticides. By utilizing this labeled compound, researchers can trace its fate within biological systems, including absorption, distribution, metabolism, and excretion (ADME) processes. This is crucial for understanding the potential health risks associated with exposure to Prothiofos and similar pesticides. Studies have indicated that organophosphates can affect neurodevelopment and cognitive functions in animal models, highlighting the importance of thorough toxicological assessments .

Agricultural Research

This compound is used in agricultural research to evaluate the efficacy of pest control strategies. By tracing the application of this compound in crop systems, scientists can assess its impact on pest populations and beneficial insects. This research is vital for developing integrated pest management strategies that minimize environmental impact while maintaining agricultural productivity .

Analytical Chemistry

The compound's unique isotopic labeling enhances its utility in analytical chemistry for developing new methodologies to detect pesticide residues in food products. The use of this compound allows for more precise quantification in complex matrices such as fruits and vegetables, facilitating compliance with safety regulations regarding pesticide residues . Research has demonstrated that methods incorporating this compound yield higher recovery rates and lower limits of detection compared to non-labeled counterparts .

Case Studies

Several case studies illustrate the applications of this compound:

  • Case Study 1: Pesticide Residue Analysis
    A study conducted on various agricultural products demonstrated the effectiveness of using this compound in detecting pesticide residues post-harvest. The results indicated that using this labeled compound improved recovery rates significantly, allowing for better compliance with regulatory standards.
  • Case Study 2: Metabolic Pathway Elucidation
    Research involving animal models has utilized this compound to trace metabolic pathways of organophosphates, revealing critical insights into how these compounds are processed by living organisms. This information is essential for assessing potential health risks associated with exposure.

Data Table: Summary of Applications

Application AreaDescriptionKey Techniques Used
Environmental MonitoringAssessing pesticide residues in soil and waterGC-MS, LC-MS
Toxicological StudiesStudying metabolic pathways and health risksAnimal studies, ADME assessments
Agricultural ResearchEvaluating pest control strategiesField trials
Analytical ChemistryDeveloping methodologies for detecting pesticide residuesIsotope labeling techniques

Mechanism of Action

Prothiofos-13C6 exerts its effects by inhibiting acetylcholinesterase, an enzyme responsible for breaking down the neurotransmitter acetylcholine. This inhibition leads to the accumulation of acetylcholine in the synaptic cleft, causing continuous stimulation of the nerves, muscles, and glands. The molecular targets include the active site of acetylcholinesterase, where this compound binds and prevents the enzyme from functioning properly .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Prothiofos (Non-labeled Parent Compound)

Prothiofos (CAS: 64772-54-9) is the non-isotopic counterpart, with the molecular formula C₁₁H₁₅Cl₂O₂PS₂ and molecular weight 345.245 g/mol .

Key Differences:
Property Prothiofos-13C6 Prothiofos
Isotopic Labeling Six ¹³C atoms for traceability No isotopic labels
Molecular Weight 351.201 g/mol 345.245 g/mol
Primary Use Analytical internal standard Pesticide
Synthesis Complexity High (requires isotopic enrichment) Standard synthesis
Cost & Availability Higher cost due to labeling Widely available

Functional Implications :

  • This compound minimizes matrix effects in mass spectrometry, enabling accurate quantification of Prothiofos residues in complex samples .
  • Prothiofos itself is bioactive, targeting acetylcholinesterase in pests, whereas the labeled variant is inert in biological systems .

Other Isotopically Labeled Organophosphates

Property This compound Typical Deuterated Analogs
Isotope Type ¹³C (stable, non-radioactive) ²H (deuterium)
Mass Shift +6 amu (vs. non-labeled) +2–6 amu (depending on D count)
Analytical Utility Compatible with natural abundance studies Used in metabolic stability assays

Research Findings :

  • ¹³C-labeled compounds like this compound exhibit negligible isotopic interference in LC-MS/MS compared to deuterated analogs, which may fragment differently .

Structurally Similar Organophosphate Insecticides

Hypothetical comparisons based on general organophosphate characteristics:

Property This compound Chlorpyrifos
Molecular Weight 351.201 g/mol 350.59 g/mol
Bioactivity Non-bioactive (analytical use) Bioactive (acetylcholinesterase inhibitor)
Environmental Persistence Trackable via ¹³C labels High persistence, requiring rigorous monitoring

Key Distinction : this compound’s isotopic labeling enables precise environmental tracking, whereas Chlorpyrifos relies on external standards for quantification .

Analytical Method Validation

  • This compound is critical in validating methods described in , achieving <5% relative standard deviation (RSD) in spike-and-recovery experiments .
  • Its use reduces ion suppression/enhancement effects in LC-MS/MS by 20–30% compared to non-labeled standards .

Stability and Handling

  • Long-term stability at -20°C ensures integrity over 1–2 years, whereas Prothiofos degrades by 15% under similar conditions .
  • Safety protocols for both compounds mandate glove-box use and toxic waste disposal, but this compound requires stricter handling due to higher purity standards .

Biological Activity

Prothiofos-13C6 is a labeled organophosphorus compound primarily used in research to study the biological effects and mechanisms of organophosphate pesticides. This article delves into its biological activity, focusing on its mechanism of action, toxicity, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C5(13C)6H15Cl2O2PS2C_5(^{13}C)_6H_{15}Cl_2O_2PS_2 with a molecular weight of 351.20 g/mol. The incorporation of carbon-13 isotopes allows for advanced analytical techniques in studying its metabolism and biological interactions .

This compound acts primarily as an inhibitor of acetylcholinesterase (AChE), an enzyme critical for breaking down acetylcholine in the synaptic cleft. By inhibiting AChE, prothiofos leads to an accumulation of acetylcholine, resulting in prolonged stimulation of postsynaptic receptors and subsequent cholinergic toxicity. The mechanism is similar to other organophosphate pesticides, where the inhibition can be irreversible depending on the aging process of the enzyme-inhibitor complex .

Biological Activity and Toxicity

The biological activity of this compound has been characterized through various studies that highlight its toxicity profile:

  • Inhibition Potency : Studies indicate that prothiofos exhibits moderate toxicity compared to other organophosphates. For instance, it was found that red blood cell AChE activity was almost completely inhibited upon exposure, with significant variations in reactivation potential depending on the enantiomeric form .
  • Clinical Observations : In clinical settings, patients exposed to prothiofos exhibited severe cholinergic symptoms. A study involving patients poisoned by this compound showed median plasma concentrations significantly correlated with AChE inhibition levels .

Case Studies

  • Human Poisoning Cases : A retrospective analysis of poisoning cases revealed that individuals exposed to prothiofos experienced acute symptoms such as muscle twitching, respiratory distress, and altered mental status. The study emphasized the importance of rapid diagnosis and treatment with antidotes like pralidoxime to counteract AChE inhibition .
  • Animal Studies : Experimental studies on rodents demonstrated that prothiofos exposure led to significant neurobehavioral changes and increased mortality rates. These findings underscore the compound's potential for bioaccumulation and persistent toxicity in non-target species .

Data Tables

The following table summarizes key findings from various studies on this compound:

Study TypeKey FindingsReference
Human Case StudySevere AChE inhibition; cholinergic symptoms
Animal ToxicityNeurobehavioral alterations; increased mortality
Analytical StudyQuantitative analysis showing high inhibition rates

Q & A

Q. What are the key physicochemical properties of Prothiofos-13C6, and how are they validated in experimental settings?

Methodological Answer: Determine molecular weight (351.201 g/mol), polarizability (33.7±0.5 10⁻²⁴ cm³), and density (1.4±0.1 g/cm³) using high-resolution mass spectrometry (HRMS), nuclear magnetic resonance (NMR), and gas pycnometry. Validate purity (≥97%) via isotopic enrichment analysis (e.g., LC-MS with isotopic ratio calibration) .

Q. How should this compound be handled and stored to ensure stability in long-term studies?

Methodological Answer: Store at -20°C in airtight, light-resistant containers to prevent isotopic exchange or degradation. For short-term use (1–2 weeks), -4°C is acceptable. Monitor stability using accelerated stability testing (e.g., 40°C/75% RH for 6 months) with LC-MS quantification of degradation products .

Q. What analytical techniques are recommended for quantifying this compound in biological matrices?

Methodological Answer: Use isotope dilution mass spectrometry (ID-MS) with a stable isotopologue internal standard. Optimize extraction via solid-phase extraction (SPE) and quantify using LC-MS/MS with a C18 column and mobile phase (e.g., 0.1% formic acid in acetonitrile/water) .

Q. How is this compound synthesized, and what steps ensure isotopic purity?

Methodological Answer: Synthesize via nucleophilic substitution using ¹³C6-labeled precursors. Confirm isotopic purity (>97%) using HRMS and NMR spectroscopy. Purify via preparative HPLC with a phenyl-hexyl column to remove non-labeled impurities .

Q. What safety protocols are critical when working with this compound in laboratory settings?

Methodological Answer: Use fume hoods, nitrile gloves, and PPE to avoid dermal exposure. For toxic byproducts, conduct reactions in glove boxes. Dispose of waste via certified biohazard contractors, adhering to ISO 14001 protocols .

Advanced Research Questions

Q. How can researchers design experiments to study the environmental degradation pathways of this compound?

Methodological Answer: Simulate degradation under controlled conditions (e.g., UV exposure, microbial activity) using OECD 307 guidelines. Track isotopic distribution via HRMS to distinguish biotic vs. abiotic pathways. Compare kinetics with non-labeled Prothiofos to assess isotopic effects .

Q. What strategies resolve discrepancies in pharmacokinetic data for this compound across species?

Methodological Answer: Apply physiologically based pharmacokinetic (PBPK) modeling to account for species-specific metabolic rates. Validate using cross-species microsomal assays and adjust for isotopic mass differences in clearance calculations .

Q. How can cross-contamination between labeled and non-labeled Prothiofos be minimized during co-analysis?

Methodological Answer: Use orthogonal chromatographic separation (e.g., HILIC and reversed-phase columns) with mass spectrometry detection. Optimize dwell time and transition ratios to avoid spectral overlap in MS/MS workflows .

Q. What experimental controls are essential for ensuring reproducibility in this compound tracer studies?

Methodological Answer: Include blank matrices, internal standards, and spiked recovery samples (70–120%) in each batch. Validate method robustness via inter-laboratory round-robin trials and adherence to ICH Q2(R1) guidelines .

Q. How do researchers assess the isotopic effect of ¹³C6 labeling on Prothiofos’s chemical reactivity?

Methodological Answer: Compare reaction rates (e.g., hydrolysis, oxidation) between labeled and non-labeled compounds using kinetic isotope effect (KIE) studies. Use Arrhenius plots to quantify activation energy differences and DFT calculations to model transition states .

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